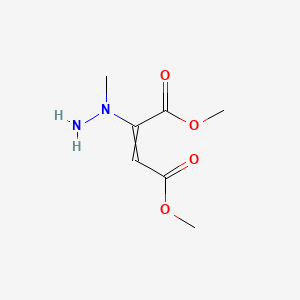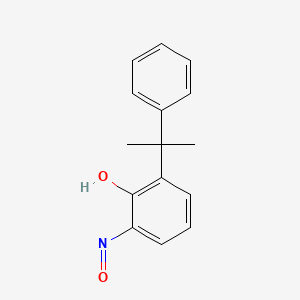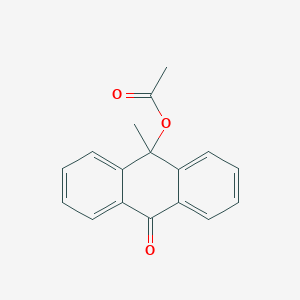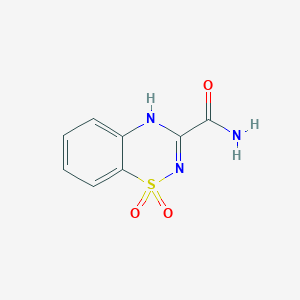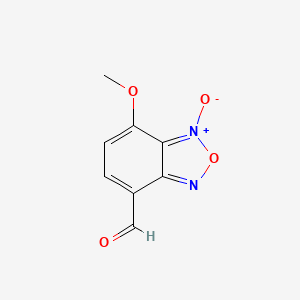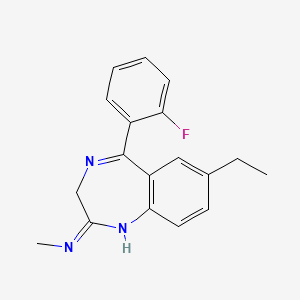![molecular formula C23H18 B14610164 Anthracene, 9-[2-(4-methylphenyl)ethenyl]- CAS No. 60949-17-9](/img/structure/B14610164.png)
Anthracene, 9-[2-(4-methylphenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .
Eigenschaften
CAS-Nummer |
60949-17-9 |
|---|---|
Molekularformel |
C23H18 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
9-[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3 |
InChI-Schlüssel |
MOZNELUVCNFAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)

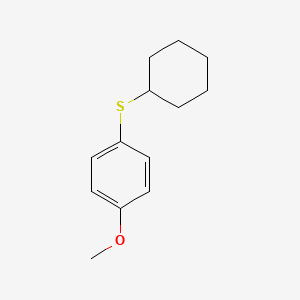

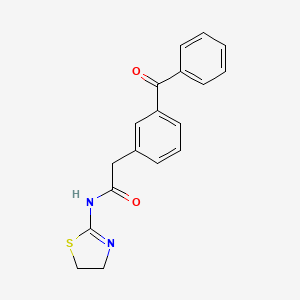
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
